"5-(Aminomethyl)pyridin-3-amine dihydrochloride chemical properties and spectra"
"5-(Aminomethyl)pyridin-3-amine dihydrochloride chemical properties and spectra"
An In-depth Technical Guide to 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding through its nitrogen atom, and capacity to serve as a bioisostere for other aromatic systems make it a cornerstone of molecular design.[1][3] Within this class, 5-(Aminomethyl)pyridin-3-amine dihydrochloride emerges as a compound of significant interest. This molecule is a bifunctional heterocyclic building block, featuring a pyridine core substituted with a primary amino group at the 3-position and an aminomethyl group at the 5-position.[4]
The presence of two distinct amino functionalities offers multiple sites for chemical modification, rendering it a highly versatile intermediate for constructing complex molecular architectures.[4][5] The dihydrochloride salt form enhances its aqueous solubility and stability, crucial properties for handling, formulation, and biological testing.[4] This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, and key analytical methodologies, offering researchers and drug development professionals a comprehensive resource for its application.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key physicochemical data for 5-(Aminomethyl)pyridin-3-amine dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59237-41-1 | [4][6] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [4][6] |
| Molecular Weight | 196.07 g/mol | [4][7] |
| IUPAC Name | 5-(aminomethyl)pyridin-3-amine;dihydrochloride | [4] |
| SMILES | NCC1=CN=CC(N)=C1.[H]Cl.[H]Cl | [4][6] |
| InChI Key | UPRUPLWVGMRCML-UHFFFAOYSA-N | [4][7] |
| Appearance | Predicted to be a solid (crystalline powder) | N/A |
| Solubility | Predicted high water solubility | [4] |
| Storage | Store at room temperature under an inert atmosphere | [6][8] |
| Purity | Typically ≥95% | [7] |
Part 2: Spectroscopic Profile and Structural Elucidation
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 5-(Aminomethyl)pyridin-3-amine dihydrochloride, typically analyzed in a solvent like DMSO-d₆ or D₂O, the spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.
-
Aromatic Protons (δ 8.0 - 8.5 ppm): The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. Signals in this region are characteristic of pyridinium protons.[4]
-
Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the adjacent ammonium group.
-
Amine/Ammonium Protons (-NH₂ / -NH₃⁺) (Variable): The signals for the protons on the nitrogen atoms are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In the dihydrochloride salt, these will exist as ammonium protons (-NH₃⁺).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by vibrations from its amine/ammonium and aromatic functionalities.
-
N-H Stretching (3300–3500 cm⁻¹): This region will likely show broad and strong absorption bands characteristic of the N-H stretching vibrations within the primary ammonium groups (-NH₃⁺).[4][9]
-
C-H Stretching (~3000-3100 cm⁻¹): Aromatic C-H stretching vibrations from the pyridine ring typically appear in this region.
-
N-H Bending (~1600 cm⁻¹): The scissoring vibration of the NH₂ group (or bending for NH₃⁺) is expected around this wavenumber. This peak can sometimes overlap with the C=C stretching of the ring.[9][10]
-
C=C and C=N Stretching (1450–1600 cm⁻¹): The pyridine ring will exhibit several bands in this fingerprint region corresponding to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds.[9][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound, analysis would typically be performed on the free base (C₆H₉N₃, MW: 123.16 g/mol )[12] generated in the ion source.
-
Molecular Ion Peak (M+H)⁺: In ESI-MS (Electrospray Ionization), the most prominent peak would be the protonated molecular ion at m/z ≈ 124.16.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (NH₃) or the cleavage of the C-C bond adjacent to the ring, leading to fragments that are characteristic of the pyridine core.
Part 3: Synthesis, Reactivity, and Applications
Synthesis Overview
The synthesis of substituted pyridines, particularly those with specific regiochemistry like the 3,5-disubstitution pattern, can be challenging. Direct functionalization of the pyridine ring is often difficult due to its electron-deficient nature.[13] Therefore, the synthesis of 5-(Aminomethyl)pyridin-3-amine typically involves a multi-step sequence starting from a pre-functionalized pyridine derivative.[2] This approach allows for precise control over the placement of the amino and aminomethyl groups.
Chemical Reactivity and Role as an Intermediate
The true value of this compound lies in its role as a versatile chemical intermediate.[4] The two primary amine groups possess different chemical environments, potentially allowing for selective reactions.
-
Nucleophilic Reactions: Both the 3-amino and the 5-aminomethyl groups can act as nucleophiles, enabling reactions such as acylation, alkylation, and condensation to build more complex molecules.
-
Scaffold for Drug Discovery: This molecule serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening. Research has suggested that derivatives of this scaffold may possess biological activities, including potential anticancer effects.[4]
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar aminopyridines provide a strong basis for safe handling protocols.[14][15][16][17]
-
Hazards: Assumed to be hazardous. Causes severe skin and eye irritation or burns.[15] May be harmful if swallowed or inhaled.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18] Handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][15] It is recommended to store under an inert atmosphere to prevent degradation.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14][16]
Part 5: Experimental Protocol - Purity Assessment by HPLC
A self-validating protocol is crucial for ensuring the quality of any reagent used in research. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one.[4]
Objective: To determine the purity of a 5-(Aminomethyl)pyridin-3-amine dihydrochloride sample using a gradient reversed-phase HPLC method with UV detection.
Rationale: A reversed-phase C18 column is chosen for its ability to separate polar to moderately non-polar compounds based on hydrophobic interactions.[4] A gradient elution is employed to ensure good resolution of the main peak from any potential impurities with different polarities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the basic amine analytes. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds like pyridine.[4]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in Mobile Phase A in a 10 mL volumetric flask to create a stock solution of ~0.5 mg/mL.
-
Further dilute as needed to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 6: Visualization of Analytical Workflow
The following diagram illustrates a standard workflow for the quality control and characterization of a newly received batch of 5-(Aminomethyl)pyridin-3-amine dihydrochloride.
Caption: Workflow for Quality Control of 5-(Aminomethyl)pyridin-3-amine 2HCl.
References
- 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1. Benchchem.
- 59237-41-1|5-(Aminomethyl)pyridin-3-amine dihydrochloride|BLD Pharm. BLD Pharm.
- SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. Thermo Fisher Scientific.
- 5-(aminomethyl)pyridin-2-amine dihydrochloride. Labsolu.
- SAFETY DATA SHEET - Aldrich - A78209. MilliporeSigma.
- RU2476428C1 - Method of producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride.
- Infrared (IR) Spectroscopy. SlidePlayer.
- 754129-80-1|5-(Aminomethyl)pyridin-3-amine|BLD Pharm. BLD Pharm.
- SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific.
- 5-(aminomethyl)-N-(pyridin-2-yl)pyridin-3-amine.
- 1 H NMR spectrum for compound 3 in pyridine-d 5.
- MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical.
- Infrared Spectroscopy. CDN.
- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI.
- 5-(AMINOMETHYL)PYRIDIN-3-AMINE 2HCL. CymitQuimica.
- 5-Amino-pyridin-3-ol. Chem-Impex.
- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. ChemicalBook.
- 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- 3-Aminopyridine. Grokipedia.
- 5-(Aminomethyl)picolinonitrile|CAS 181130-14-3. Benchchem.
- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
- Introduction to IR Spectroscopy - Amines. YouTube.
- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- 3-(aminomethyl)pyridine. Sigma-Aldrich.
- Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society.
- 3-(Aminomethyl)pyridine. SIELC Technologies.
- 5-(Chloromethyl)pyridin-3-amine hydrochloride|BLD Pharm. BLD Pharm.
- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Synthesis of 3‐aminomethyl pyridine.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 59237-41-1|5-(Aminomethyl)pyridin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. 5-(AMINOMETHYL)PYRIDIN-3-AMINE 2HCL | CymitQuimica [cymitquimica.com]
- 8. labsolu.ca [labsolu.ca]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. 3-(aminomethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 13. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. grokipedia.com [grokipedia.com]
- 18. capotchem.com [capotchem.com]
